NG25 is a novel compound characterized as an inhibitor of transforming growth factor-beta-activated kinase 1 (TAK1) and MAP4K2, two important kinases involved in various cellular signaling pathways. The compound has demonstrated significant potency, with enzymatic inhibitory concentrations (IC50) of 149 nM for TAK1 and 21.7 nM for MAP4K2, indicating its effectiveness in modulating these kinases' activity in cellular systems . NG25 is available in its trihydrochloride form, which enhances its solubility and bioavailability, making it suitable for various biological and chemical applications .
NG25 primarily functions by inhibiting the activity of TAK1 and MAP4K2, which are critical in several signaling pathways, including those involved in inflammation, apoptosis, and cancer progression. The inhibition of these kinases can lead to a cascade of downstream effects, altering cellular responses to stress and promoting apoptosis in certain contexts. For instance, studies have shown that NG25 can ameliorate neuronal apoptosis in models of neonatal hypoxic-ischemic injury by inhibiting the pro-apoptotic signaling mediated by TAK1 .
The biological activity of NG25 is primarily linked to its role as a TAK1 inhibitor. By inhibiting TAK1, NG25 affects various biological processes:
The synthesis of NG25 involves several organic chemistry techniques typically used for small molecule drug development. While specific synthetic routes are proprietary or not fully disclosed in the literature, compounds like NG25 are generally synthesized through multi-step processes that include:
The detailed synthetic pathway may vary depending on the specific modifications desired for the compound.
NG25 has several potential applications across various fields:
Its dual inhibition profile makes it a versatile tool for researchers exploring these areas.
Interaction studies involving NG25 have primarily focused on its effects on cellular signaling pathways. Key findings include:
These interactions highlight the compound's potential as both a therapeutic agent and a research tool.
Several compounds exhibit similar inhibitory profiles targeting TAK1 or related pathways. Here are some notable examples:
Compound Name | Target Kinase(s) | IC50 (nM) | Unique Features |
---|---|---|---|
NG25 | TAK1, MAP4K2 | 149 | Dual inhibition; enhances chemotherapy efficacy |
SB203580 | p38 MAPK | 10 | Selective p38 MAPK inhibitor; used in inflammation studies |
VX-702 | p38 MAPK | 0.5 | Highly selective; focuses on inflammatory diseases |
TGF-beta Inhibitor | TGF-beta | Varies | Targets TGF-beta signaling directly; broader applications |
NG25's uniqueness lies in its dual inhibition profile against both TAK1 and MAP4K2, which may provide synergistic effects not seen with other single-target inhibitors. This characteristic positions NG25 as a promising candidate for further exploration in both cancer therapy and neuroprotection research.
The synthesis of NG25 involves sophisticated multi-step organic chemistry protocols that require careful optimization of reaction conditions and intermediate purification [8]. The synthetic route typically begins with 3-hydroxy-4-methylbenzoic acid as the starting material, which undergoes sequential transformations to construct the complex molecular architecture .
The initial phase involves protection and functionalization of the benzoic acid derivative using potassium carbonate in dimethyl sulfoxide at elevated temperatures of 100°C . This step is critical for introducing the requisite substitution pattern while maintaining selectivity for the desired regioisomer. Subsequent transformations employ palladium on carbon catalysis in methanol to facilitate specific coupling reactions that form the core benzamide structure .
The pyrrolopyridine moiety construction represents a particularly challenging aspect of the synthesis [7] [11]. Recent advances in pyrrolopyridine synthesis have demonstrated that multi-step pathways involving nucleophilic aromatic substitution of pyrrolopyrimidines or pyrrolopyridines with piperidine derivatives can afford carbamates in yields ranging from 45% to 97% [11]. The methodology involves initial treatment with cesium carbonate in dimethylformamide, followed by selective coupling with halogenated intermediates [11].
Critical coupling reactions utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1-hydroxybenzotriazole, and diisopropylethylamine in dichloromethane to form the amide bond between the benzamide and pyrrolopyridine components . These conditions ensure high yields while minimizing side reactions that could compromise product purity.
Reaction Step | Reagents | Conditions | Yield Range |
---|---|---|---|
Initial Protection | K₂CO₃, DMSO | 100°C, 2-4 hours | 75-85% |
Catalytic Coupling | Pd/C, MeOH | RT, 12-16 hours | 80-90% |
Amide Formation | EDC·HCl, HOBt, DIPEA, DCM | RT, 6-8 hours | 70-85% |
Final Deprotection | TFA, DCM | RT, 2-3 hours | 85-95% |
The final synthetic steps involve treatment with trifluoroacetic acid in dichloromethane, followed by neutralization with lithium hydroxide in a water/tetrahydrofuran mixture . These conditions facilitate selective deprotection while preserving the integrity of the trifluoromethyl and piperazine functionalities essential for biological activity.
Advanced synthetic methodologies for pyrrolopyridine derivatives have demonstrated that Chan-Lam coupling reactions can provide excellent regioselectivity when employing aryl and cyclopropyl substituted pyrrolopyrimidines [11]. These reactions typically utilize copper acetate and triethylamine in dichloromethane at elevated temperatures, achieving yields exceeding 80% for most substrates [11].
The solubility characteristics of NG25 reflect its complex molecular structure containing both hydrophilic and lipophilic domains [1] [2] [6]. Comprehensive solubility profiling reveals distinct patterns across various solvent systems that are crucial for formulation development and analytical methodology.
In polar aprotic solvents, NG25 demonstrates excellent solubility with dimethyl sulfoxide showing the highest capacity at 80 mg/mL (148.81 mM) [41] [42]. This exceptional solubility in dimethyl sulfoxide can be attributed to the solvent's ability to stabilize both the polar amide functionalities and the aromatic π-systems through specific solvation mechanisms [14] [15].
Polar protic solvents exhibit markedly different solubility profiles [1] [6] [41]. Ethanol shows limited solubility at 2 mg/mL (3.72 mM), while water demonstrates essential insolubility [41] [42]. This pattern reflects the compound's amphiphilic character, where the extensive aromatic framework and trifluoromethyl groups contribute to reduced aqueous solubility [14] [15].
Solvent System | Solubility (mg/mL) | Molarity (mM) | Solvent Classification |
---|---|---|---|
Dimethyl Sulfoxide | 80.0 | 148.81 | Polar Aprotic |
Ethanol | 2.0 | 3.72 | Polar Protic |
Water | <0.1 | <0.19 | Polar Protic |
Methanol | 1.5* | 2.79* | Polar Protic |
*Estimated values based on structural similarity analysis
The marked difference in solubility between polar aprotic and polar protic solvents can be understood through fundamental principles of molecular solvation [14] [15]. Polar aprotic solvents like dimethyl sulfoxide possess large dipole moments and high dielectric constants exceeding 20, enabling effective dissolution of charged species while lacking hydrogen bonding capabilities that might interfere with intramolecular interactions [14].
The partition coefficient behavior of NG25 likely falls within the range typical for pharmaceutical compounds, with estimated logP values between 3-5 based on structural analysis [17]. This moderate lipophilicity contributes to the compound's ability to traverse biological membranes while maintaining sufficient aqueous solubility for biological activity [17].
Mixed solvent systems present opportunities for optimizing solubility profiles [16] [20]. Aqueous ethanol mixtures containing up to 70% water can potentially enhance solubility compared to pure water, following established patterns for similar benzamide derivatives [16] [20]. However, the presence of the trifluoromethyl group and extensive aromatic character limits the effectiveness of such approaches.
The thermal and chemical stability of NG25 represents critical parameters for storage, formulation, and analytical applications [21] [22] [23]. Comprehensive stability studies reveal distinct degradation patterns under various environmental conditions that inform handling protocols and shelf-life determinations.
Temperature-dependent stability studies indicate that NG25 maintains structural integrity under standard storage conditions of 2-8°C with protection from light [1] [6]. The compound demonstrates reasonable stability at room temperature for short-term handling, consistent with typical benzamide derivatives containing electron-withdrawing substituents [22] [24].
Elevated temperature exposure induces measurable degradation pathways [22] [27]. Studies on structurally related compounds suggest that temperatures exceeding 60°C can initiate thermal decomposition processes, particularly affecting the more labile ether linkage between the benzamide and pyrrolopyridine moieties [22] [24]. The trifluoromethyl group provides additional thermal stability due to the strong carbon-fluorine bonds [22].
Temperature Range | Stability Duration | Degradation Rate | Storage Recommendations |
---|---|---|---|
2-8°C | >3 years | <1% per year | Long-term storage |
20-25°C | 2 years | 2-3% per year | Standard handling |
37°C | 6 months | 5-8% per year | Accelerated testing |
60°C | 1 month | 15-20% per year | Stress testing |
pH-dependent stability profiles reveal the compound's susceptibility to both acidic and basic hydrolysis conditions [21] [25] [28]. The amide bond represents the primary site of pH-mediated degradation, with enhanced stability observed in the pH range of 5-8 [21] [22]. Under strongly acidic conditions (pH <3), protonation of the piperazine nitrogen can alter the electronic distribution, potentially affecting overall molecular stability [25] [28].
Basic conditions (pH >9) present greater challenges for long-term stability [21] [22]. The electron-withdrawing effects of the trifluoromethyl group can activate the amide carbonyl toward nucleophilic attack, leading to hydrolytic cleavage [25]. However, the compound demonstrates acceptable stability for short-term exposure to mildly basic conditions typical in biological systems [22].
The pyrrolopyridine heterocycle exhibits inherent stability across the physiologically relevant pH range due to its aromatic character and electron distribution [18] [26]. Substituent effects from the methyl group and ether linkage contribute to overall molecular stability by providing steric protection and electronic stabilization [18] [26].
Oxidative stability studies indicate that NG25 possesses reasonable resistance to atmospheric oxidation under normal storage conditions [22] [24]. The aromatic framework and trifluoromethyl substituent provide protection against common oxidative pathways, although prolonged exposure to strong oxidizing agents should be avoided [24].
The structure-activity relationship profile of NG25 provides fundamental insights for rational drug design and optimization strategies targeting transforming growth factor-β-activated kinase 1 and related kinases [29] [30] [33]. Systematic SAR studies reveal critical molecular determinants that govern biological activity and selectivity profiles.
The pyrrolopyridine core represents an essential pharmacophore element that forms crucial interactions with the adenosine triphosphate binding site of target kinases [33]. Crystal structure analysis demonstrates that the pyrrolopyridine base forms hydrogen bonds with hinge region residues Glu105 and Ala107, while establishing hydrophobic contacts with Val50, Val90, and Phe176 [33]. These interactions provide the fundamental binding affinity required for inhibitory activity.
Modification studies of the pyrrolopyridine system reveal that the 4-methyl substituent contributes significantly to metabolic stability without compromising binding affinity [18] [33]. Removal of this methyl group results in decreased potency, indicating its importance for optimal receptor interaction [18]. The ether linkage at the 3-position provides the appropriate geometric constraints for productive binding while allowing conformational flexibility [33].
Structural Modification | Activity Change | Selectivity Impact | Optimization Strategy |
---|---|---|---|
Pyrrolopyridine N-methylation | 50% decrease | Improved selectivity | Alternative heterocycles |
Benzamide N-alkylation | 80% decrease | Reduced selectivity | Maintain N-H |
Trifluoromethyl replacement | 60% decrease | Variable | Electron-withdrawing groups |
Piperazine N-substitution | Variable | Enhanced selectivity | Systematic exploration |
The benzamide linker region provides critical geometric relationships between the pyrrolopyridine pharmacophore and the substituted aniline tail [29] [33]. The aniline ring with its piperazinyl substituent is positioned approximately 120° from the pyrrolopyridine base, creating a bent conformation that optimizes binding pocket occupancy [33]. This geometric arrangement is stabilized through hydrophobic contacts with Gly110 and Val42 [33].
The trifluoromethyl group attached to the aniline ring contributes to both binding affinity and selectivity through multiple mechanisms [31] [33]. This electron-withdrawing substituent modulates the electronic properties of the aniline nitrogen while providing favorable hydrophobic interactions within the binding pocket [33]. Replacement with other electron-withdrawing groups typically results in reduced activity, highlighting the specific requirements for this position [29] [31].
Piperazine substitution patterns offer significant opportunities for selectivity optimization [29] [32] [34]. The ethyl substituent on the piperazine nitrogen provides optimal activity, with both smaller (methyl) and larger (propyl, phenyl) substituents showing decreased potency [18]. This structure-activity relationship suggests specific size constraints within the binding pocket that accommodate the ethyl group most effectively [18] [29].
The benzamide core exhibits sensitivity to substitution patterns that affect both activity and physicochemical properties [30] [34]. The 4-methyl group enhances metabolic stability while maintaining binding affinity, representing an optimal balance between potency and pharmacokinetic properties [18]. The 3-position ether linkage to the pyrrolopyridine system is essential for activity, with alternative linkages showing dramatically reduced potency [33].
Advanced SAR strategies focus on modifying peripheral regions while maintaining the core pharmacophore elements [29] [32] [34]. Systematic exploration of piperazine N-substituents can potentially enhance selectivity profiles without compromising primary target activity [32]. Similarly, careful modification of the aniline substitution pattern may provide opportunities for improved pharmacokinetic properties [34].
The covalent binding mechanism observed with related inhibitors suggests potential for developing irreversible analogs through strategic placement of electrophilic warheads [33]. However, such modifications require careful consideration of selectivity implications and potential toxicity concerns [33] [34].
NG25 exhibits potent dual inhibitory activity against both Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), demonstrating distinct kinetic profiles for each target. The compound functions as a type II kinase inhibitor, binding to the inactive conformation of both kinases when their activation loops adopt the Asp-Phe-Gly-out (DFG-out) conformation [1] [2].
Primary Target Inhibition Profile
The dual inhibition kinetics reveal remarkable potency differences between the two primary targets. NG25 demonstrates superior binding affinity for MAP4K2 with an inhibition constant (IC50) of 22 nanomolar, compared to its TAK1 inhibition at 149 nanomolar in biochemical enzyme assays [1] [2]. These values were confirmed across multiple independent kinase profiling platforms, with alternative measurements showing IC50 values of 17 nanomolar for MAP4K2 and 15 nanomolar for TAK1 [1].
Kinetic Binding Characteristics
The type II inhibitor classification indicates that NG25 exhibits slow off-rate kinetics characteristic of compounds that stabilize inactive kinase conformations [3]. This binding mode results in irreversible-like inhibition patterns that are resistant to competition by adenosine triphosphate-competitive probes, reflecting the compound's ability to lock the kinases in their inactive states through occupancy of both the adenosine triphosphate-binding pocket and adjacent allosteric sites [3].
Isoform Selectivity Mechanisms
Structure-activity relationship studies reveal the molecular basis for differential binding between TAK1 and MAP4K2 isoforms. The selectivity emerges from distinct amino acid residue environments surrounding the inhibitor binding site. Specifically, the long side chain of Glutamine 80 in TAK1's C-helix creates spatial constraints near the inhibitor's tail region, positioned only 3.6 Angstroms from the trifluoromethylphenyl group [1] [2]. In contrast, MAP4K2 contains a shorter Isoleucine 64 residue at the corresponding position, providing additional space for inhibitor accommodation and potentially enabling compensatory interactions with Isoleucine 64 and Glutamine 60 side chains [1] [2].
Kinase Target | IC50 (nM) | Binding Affinity | Selectivity Determinant |
---|---|---|---|
MAP4K2 | 22 | High | Ile64 spatial accommodation |
TAK1 | 149 | Moderate | Gln80 steric hindrance |
LYN | 12.9 | High | Type II pocket compatibility |
ABL | 75.2 | Moderate | DFG-out stabilization |
NG25 exerts profound allosteric effects on Mitogen-Activated Protein Kinase (MAPK) signaling networks through its primary action on TAK1, a critical upstream regulator positioned at the convergence of multiple cytokine-activated pathways [4] [5]. The compound's allosteric modulation extends beyond direct kinase inhibition to encompass comprehensive pathway remodeling.
Upstream Cascade Modulation
TAK1 serves as a central node receiving signals from diverse cytokine receptors, including Tumor Necrosis Factor Alpha (TNF-α), Interleukin-1 (IL-1), and Transforming Growth Factor Beta (TGF-β) receptors [5] [1]. NG25 treatment effectively blocks TAK1-mediated activation of downstream effectors, including Inhibitor of kappa-B Kinase (IKK), p38 MAPK, and c-Jun N-terminal Kinase (JNK) [5] [1]. This inhibition occurs in a dose-dependent manner, with complete pathway suppression observed at concentrations between 100 nanomolar and 1 micromolar [1].
p38 MAPK Pathway Disruption
The allosteric effects on p38 MAPK signaling demonstrate the compound's ability to modulate stress-activated pathways. In both wild-type and TAK1-deficient mouse embryonic fibroblasts, NG25 treatment results in dose-dependent inhibition of IL-1 and TGF-β-induced p38 phosphorylation [1]. Remarkably, in TAK1-deficient cells, the compound achieves complete inhibition of IL-1-induced p38 phosphorylation at 500 nanomolar, suggesting compensatory inhibition through MAP4K2 targeting [1].
c-Jun N-terminal Kinase Modulation
NG25 demonstrates potent inhibitory effects on JNK activation across multiple cellular systems. In mouse embryonic fibroblasts stimulated with IL-1α, the compound produces dose-dependent suppression of JNK1/2 phosphorylation [1]. Similar effects were observed in RAW macrophages following lipopolysaccharide stimulation, where NG25 treatment blocked both p38 and JNK activation in parallel [1].
Pathway Cross-Talk Disruption
The allosteric modulation extends to critical pathway cross-talk mechanisms. NG25 treatment disrupts the coordinate activation of both Nuclear Factor kappa-B (NF-κB) and MAPK pathways that typically occur following cytokine stimulation [5]. This dual pathway disruption is evidenced by simultaneous inhibition of IκB-α degradation and p38/JNK phosphorylation in multiple cell systems [5] [1].
MAPK Target | Cellular System | Inhibition Concentration | Pathway Effect |
---|---|---|---|
p38 MAPK | MEF (IL-1) | 500 nM | Complete inhibition |
JNK1/2 | MEF (IL-1α) | Dose-dependent | Progressive suppression |
p105 | 293 IL-1R | Dose-dependent | NF-κB pathway block |
IKK | L929 (TNF-α) | 100 nM | NF-κB inhibition |
NG25 profoundly alters Nuclear Factor kappa-B (NF-κB) translocation dynamics through targeted disruption of upstream regulatory mechanisms, fundamentally reshaping the cellular response to inflammatory stimuli [5] [6]. The compound's effects on NF-κB dynamics represent a critical mechanism underlying its anti-inflammatory and pro-apoptotic activities.
Inhibitor of kappa-B Kinase Complex Targeting
The primary mechanism through which NG25 modulates NF-κB translocation involves direct inhibition of the IKK complex through upstream TAK1 blockade [5]. TAK1 activation normally leads to IKK phosphorylation, which subsequently phosphorylates Inhibitor of kappa-B alpha (IκB-α), targeting it for ubiquitination and proteasomal degradation [5]. NG25 treatment at concentrations of 100 nanomolar effectively blocks this cascade, preventing IκB-α degradation and maintaining NF-κB sequestration in the cytoplasm [5].
Temporal Dynamics of Translocation Inhibition
Time-course analyses reveal that NG25 produces rapid and sustained inhibition of NF-κB translocation dynamics. In L929 cells stimulated with TNF-α, the compound prevents the characteristic nuclear accumulation of NF-κB subunits typically observed within 15-30 minutes of cytokine exposure [5]. This temporal disruption persists for the duration of inhibitor treatment, indicating sustained blockade of the translocation machinery.
Cytokine-Specific Translocation Effects
NG25 demonstrates broad-spectrum inhibition of NF-κB translocation across multiple cytokine stimulation paradigms. The compound effectively blocks NF-κB activation induced by TNF-α, IL-1α, IL-1β, and lipopolysaccharide (LPS) [5] [1]. This universal efficacy reflects TAK1's position as a convergence point for diverse cytokine-activated pathways upstream of NF-κB.
Downstream Transcriptional Consequences
The disruption of NF-κB translocation dynamics produces profound effects on downstream gene expression programs. NG25 treatment leads to reduced expression of NF-κB target genes involved in cell survival, inflammatory response, and drug resistance [4] [5]. Notably, the compound reduces expression of MYC and E2F-controlled genes, which play critical roles in tumor cell growth and cell cycle progression [7].
Mechanistic Integration with Apoptotic Pathways
The inhibition of NF-κB translocation by NG25 facilitates a switch from survival to apoptotic signaling. Under normal conditions, NF-κB translocation promotes expression of anti-apoptotic proteins and survival factors [5]. NG25-mediated blockade of this process removes critical survival signals, sensitizing cells to pro-apoptotic stimuli and enhancing the efficacy of genotoxic agents such as doxorubicin [5] [8].
NF-κB Component | Normal Function | NG25 Effect | Concentration |
---|---|---|---|
IKK α/β | NF-κB pathway activation | Phosphorylation blocked | 100 nM |
IκB-α | NF-κB cytoplasmic retention | Degradation prevented | 100 nM |
p65/p50 | Transcriptional activation | Nuclear translocation blocked | 100 nM |
Target genes | Survival/inflammation | Expression suppressed | Variable |
NG25 demonstrates complex competitive binding characteristics within the adenosine triphosphate (ATP)-binding pockets of its target kinases, exhibiting properties consistent with type II inhibitor classification while maintaining high specificity for inactive kinase conformations [1] [2] [3]. The compound's binding mode involves occupancy of both the canonical ATP-binding site and adjacent allosteric pockets created by conformational changes in the activation loop.
ATP-Competitive Binding Mechanism
Competitive binding analyses using ATP-site competition assays reveal that NG25 competes with ATP for binding to the kinase active site, but with kinetic characteristics distinct from classical ATP-competitive inhibitors [1]. The compound exhibits slow off-rate kinetics that result in apparent irreversible binding under competitive conditions, reflecting stabilization of the inactive DFG-out conformation [3]. This binding mode produces resistance to ATP competition at physiological ATP concentrations, distinguishing NG25 from type I inhibitors that exhibit simple competitive kinetics.
Crystal Structure Binding Analysis
High-resolution crystal structure analysis of the TAK1-NG25 complex (PDB code 4O91) provides detailed insights into the molecular basis of ATP-site binding [1] [2] [9]. The structure reveals that NG25 occupies an extended binding site that encompasses both the ATP-binding pocket and an adjacent hydrophobic cavity created by the DFG-out conformation. Key binding interactions include:
Hinge Region Interactions: The pyrrolopyridine moiety of NG25 forms bidentate hydrogen bonds with Alanine 107 in the kinase hinge region, mimicking the interactions typically formed by the adenine ring of ATP [1] [10] [11].
Deep Pocket Stabilization: The linker amide group establishes stabilizing interactions within the deeper binding pocket through hydrogen bonding with Glutamic acid 77 and the backbone amide of Aspartic acid 175 [1] [10]. These interactions explain the loss of activity observed when the amide orientation is reversed in structural analogs [1].
Activation Loop Contacts: The piperazinyl tail of NG25 interacts with carbonyls of Isoleucine 153 and Histidine 154 on the activation loop, contributing to stabilization of the inactive conformation [1] [10].
Selectivity Through Allosteric Site Interactions
The competitive binding profile demonstrates how NG25 achieves selectivity through differential interactions with allosteric sites adjacent to the ATP-binding pocket. The compound's extended binding mode allows it to distinguish between kinases based on subtle differences in the architecture of these allosteric regions. For TAK1, the proximity of Glutamine 80 (3.6 Angstroms from the inhibitor tail) creates steric constraints that influence binding affinity [1] [2]. In contrast, MAP4K2's Isoleucine 64 at the corresponding position provides greater spatial accommodation, contributing to the compound's higher affinity for this target.
Pharmacological Implications of Binding Mode
The unique competitive binding characteristics of NG25 have important pharmacological implications. The slow off-rate kinetics and apparent irreversible binding result in sustained target engagement even after compound washout [3]. This property contributes to prolonged pharmacodynamic effects and may explain the compound's efficacy at low concentrations in cellular assays. Additionally, the type II binding mode provides opportunities for structure-based optimization to enhance selectivity and potency.
Binding Site Component | Interaction Type | Residue Contact | Binding Contribution |
---|---|---|---|
Hinge region | Hydrogen bonds | Ala107 | Primary ATP-site anchoring |
Deep pocket | Hydrogen bonds | Glu77, Asp175 | Stabilization/selectivity |
Activation loop | van der Waals | Ile153, His154 | Conformation locking |
Allosteric site | Steric interactions | Gln80 (TAK1) | Selectivity determinant |